Elzasonan metabolite M6

Drug Metabolism Pharmacokinetics Mass Balance

Elzasonan metabolite M6 (CAS 870452-79-2, molecular formula C22H21Cl2N3OS, molecular weight 446.4 g/mol) is the major human circulating metabolite of the 5-hydroxytryptamine1B (5-HT1B) and 5-HT1D receptor antagonist elzasonan (CP-448,187), a Pfizer-discontinued antidepressant candidate. M6 is a novel cyclized indole product formed via oxidative ring closure and rearrangement.

Molecular Formula C22H21Cl2N3OS
Molecular Weight 446.4 g/mol
CAS No. 870452-79-2
Cat. No. B12768996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElzasonan metabolite M6
CAS870452-79-2
Molecular FormulaC22H21Cl2N3OS
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCN1CCN2C(=C(C3=CC=CC=C32)C4C(=O)N(CCS4)C5=CC(=C(C=C5)Cl)Cl)C1
InChIInChI=1S/C22H21Cl2N3OS/c1-25-8-9-27-18-5-3-2-4-15(18)20(19(27)13-25)21-22(28)26(10-11-29-21)14-6-7-16(23)17(24)12-14/h2-7,12,21H,8-11,13H2,1H3
InChIKeyLOIWLXQIWPCXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elzasonan Metabolite M6 (CAS 870452-79-2) – Core Identity and Pharmacokinetic Context for Research Procurement


Elzasonan metabolite M6 (CAS 870452-79-2, molecular formula C22H21Cl2N3OS, molecular weight 446.4 g/mol) is the major human circulating metabolite of the 5-hydroxytryptamine1B (5-HT1B) and 5-HT1D receptor antagonist elzasonan (CP-448,187), a Pfizer-discontinued antidepressant candidate. M6 is a novel cyclized indole product formed via oxidative ring closure and rearrangement. In a human mass-balance study with [14C]elzasonan, M6 accounted for ~65% of total plasma radioactivity, making it the predominant drug-related species in systemic circulation . Its distinct structural topology and quantitative dominance differentiate it from other elzasonan metabolites and the parent compound.

Why Other Elzasonan Metabolites Cannot Substitute for M6 in Quantitative Bioanalytical or Metabolic Studies


M6 is structurally distinct from other elzasonan metabolites: it is a cyclized indole product, whereas M3, M4, and M5 are simple oxidation products (5-hydroxy, N-desmethyl, and N-oxide, respectively). This structural difference translates into a unique formation pathway (CYP3A4-dependent) and a disproportionate abundance in human plasma (~65% of total radioactivity vs. ~20% for parent and <4% for M4) . Moreover, M6 formation is markedly species-dependent, occurring at considerably lower levels in preclinical species, which means that studies relying on animal models or non-human in vitro systems cannot recapitulate the human metabolic profile if M6 is interchanged with or omitted in favor of other metabolites .

Quantitative Comparator Evidence for Elzasonan Metabolite M6 (CAS 870452-79-2) Selection


M6 is the Dominant Circulating Species: ~65% of Total Plasma Radioactivity vs. ~20% for Parent and <4% for M4

In healthy human subjects receiving a single 10-mg oral dose of [14C]elzasonan, M6 represented 65.2 ± 6% of total plasma radioactivity, far exceeding the parent compound elzasonan (20.2 ± 4%) and the N-desmethyl metabolite M4 (3.8 ± 1%) . This quantitative dominance establishes M6 as the primary circulating drug-related species, not the parent or other metabolites.

Drug Metabolism Pharmacokinetics Mass Balance

M6 is a Structurally Unique Cyclized Indole Metabolite, Distinct from Simple Oxidation Metabolites M3, M4, and M5

M6 is the only elzasonan metabolite that undergoes oxidative ring closure and rearrangement to form a cyclized indole scaffold (m/z 446). In contrast, M3 is 5-hydroxyelzasonan (m/z 464), M4 is N-desmethyl elzasonan (m/z 434), and M5 is elzasonan N-oxide (m/z 464) . The novel indole topology of M6 was confirmed by mass spectrometry and NMR spectroscopy, and its formation involves a unique mechanism not shared by other elzasonan metabolites .

Structural Elucidation Metabolite Identification Mass Spectrometry

CYP3A4-Dependent Formation of M6 vs. CYP2C8-Mediated Formation of M4

Recombinant CYP phenotyping experiments demonstrated that M6 formation is catalyzed primarily by CYP3A4, whereas the N-demethylation pathway producing M4 is mediated by CYP2C8 . This enzymatic divergence means that the relative abundance of M6 and M4 can vary depending on CYP3A4 expression levels, polymorphisms, or co-administered inhibitors/inducers.

Cytochrome P450 In Vitro Metabolism Reaction Phenotyping

M6 is a Human-Specific Circulating Metabolite with Markedly Lower Levels in Preclinical Species

The formation of the novel cyclized indole metabolite M6 was detected at considerably lower levels in the plasma of preclinical species (rat, dog) than in humans . Although precise quantitative interspecies ratios were not reported in the primary public literature, the qualitative difference was sufficient to highlight M6 as a human-preferred metabolic pathway. This contrasts with metabolites such as M3, which are more conserved across species.

Species Differences Translational Pharmacokinetics Toxicology

Patented Use of Elzasonan Metabolites as Analytical Assay Standards

US patent application US20060009448A1 explicitly claims elzasonan metabolites, including the cyclized indole metabolite corresponding to M6, as analytical assay standards for quantifying drug-related material in biological samples . The patent further claims the metabolites as therapeutic agents, underscoring the regulatory and analytical importance of having authentic, well-characterized reference material.

Analytical Reference Standard Bioanalysis Patent

High-Value Application Scenarios for Elzasonan Metabolite M6 (CAS 870452-79-2) in Research and Bioanalysis


LC-MS/MS Quantification of Human Plasma Exposure in Clinical or Non-Clinical Studies

M6's dominance as the major circulating species (~65% of total plasma radioactivity) mandates its use as the primary quantitative marker for systemic exposure in any human pharmacokinetic or toxicokinetic study involving elzasonan. Authentic M6 reference standard is required for calibrator and quality control sample preparation.

CYP3A4 Activity Probe in In Vitro Drug-Drug Interaction Studies

Because M6 formation is specifically catalyzed by CYP3A4, while M4 formation depends on CYP2C8 , M6 can serve as a selective endpoint for CYP3A4 catalytic activity in human liver microsomal or hepatocyte assays, including reaction phenotyping and time-dependent inhibition studies.

Cross-Species Comparative Metabolism Studies

Given that M6 levels are considerably lower in preclinical species than in humans , researchers investigating species-specific metabolic pathways or selecting an appropriate toxicological species must include authentic M6 to quantify the human-specific cyclization pathway and assess its relevance to safety findings in animals.

Bioanalytical Method Validation and Regulatory Submission Support

As claimed in US20060009448A1 , elzasonan metabolites including M6 are intended for use as analytical assay standards. An authenticated M6 reference material is essential for developing and validating bioanalytical methods in compliance with regulatory guidances (e.g., FDA BMV), particularly for assessing metabolite-to-parent ratios and metabolite safety coverage.

Quote Request

Request a Quote for Elzasonan metabolite M6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.